molecular formula C15H18F2N6O B2880142 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one CAS No. 1049450-74-9

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Cat. No.: B2880142
CAS No.: 1049450-74-9
M. Wt: 336.347
InChI Key: NSUNNEUHBFWKDH-UHFFFAOYSA-N
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Description

1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C15H18F2N6O and its molecular weight is 336.347. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity and Synthesis Compounds similar to 1-(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one have been synthesized and demonstrated significant antifungal activity against various fungal cultures, including Candida spp., C. neoformans, and Aspergillus spp. These synthesized compounds, particularly those with specific substitutions on the phenyl ring of piperazine, showed MIC values comparable to or better than existing antifungals like itraconazole and fluconazole (Upadhayaya et al., 2004).

Pharmacological and Physicochemical Properties Novel potential antifungal compounds within this class have been characterized for their solubility thermodynamics and partitioning processes in biologically relevant solvents, demonstrating poor solubility in buffer solutions but better solubility in alcohols. These studies provide crucial insights into the compounds' pharmacokinetic behaviors, essential for drug development processes (Volkova et al., 2020).

Potential as Antipsychotic Agents Certain derivatives, notably those with conformationally restricted butyrophenones, have shown affinity for dopamine and serotonin receptors. Their unique structural features suggest potential as antipsychotic drugs, underscoring the importance of structural modifications in enhancing pharmacological profiles (Raviña et al., 2000).

Antimicrobial Activities Synthetic efforts have led to a range of compounds with significant antimicrobial activities. New derivatives have been explored for their effects against various microorganisms, showcasing moderate to good activities that suggest potential applications in treating microbial infections (Bektaş et al., 2010).

Anti-Tubercular Activity Research into ((triazoles/indole)-piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole derivatives, closely related to the compound , has identified several analogues with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis strains. This highlights the potential of such compounds in the development of new anti-tubercular therapies (Naidu et al., 2016).

Properties

IUPAC Name

1-[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N6O/c1-2-15(24)22-7-5-21(6-8-22)10-14-18-19-20-23(14)11-3-4-12(16)13(17)9-11/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUNNEUHBFWKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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